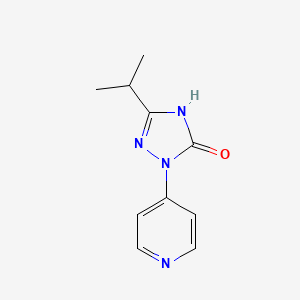

3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol

Description

Properties

IUPAC Name |

5-propan-2-yl-2-pyridin-4-yl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7(2)9-12-10(15)14(13-9)8-3-5-11-6-4-8/h3-7H,1-2H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZXOECZLDUKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of hydrazones using chlorinating agents such as N-chlorosuccinimide . The reaction conditions are generally mild, and the process can be monitored using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring or the pyridine moiety.

Substitution: Substitution reactions can occur at different positions on the triazole or pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Scientific Research Applications

Pharmaceutical Applications

1. Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal properties. For instance, compounds similar to 3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol have been synthesized and evaluated for their effectiveness against various strains of fungi, including Candida albicans. These compounds have shown greater efficacy than traditional antifungal agents like fluconazole, with minimal inhibitory concentration (MIC) values often below 25 µg/mL .

2. Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The structure of this compound suggests potential activity against cancer cell lines due to its ability to inhibit specific kinases involved in tumor growth. For example, triazole compounds are known to target c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs), making them promising candidates for cancer therapy .

3. Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antimicrobial agents .

Agricultural Applications

1. Fungicides

Due to their antifungal properties, triazole compounds are widely used as agricultural fungicides. They function by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This mode of action makes them effective against a variety of plant pathogens that threaten crop yields .

2. Plant Growth Regulators

Emerging research suggests that triazole derivatives may play a role in regulating plant growth and development. By modulating hormonal pathways within plants, these compounds can enhance stress tolerance and improve overall plant health under adverse environmental conditions .

Case Study 1: Antifungal Efficacy

A series of novel triazole compounds were synthesized and tested against clinical isolates of Candida. The results showed that modifications to the triazole ring enhanced antifungal activity significantly compared to standard treatments. The most effective compounds demonstrated MIC values significantly lower than those observed for fluconazole .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that certain triazole derivatives could induce apoptosis in cells with c-KIT mutations. These findings suggest a mechanism where the compound interferes with signaling pathways critical for cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitogen-activated protein kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Compound 7a: 3-Chloro-5-(3-isopropyl-1-(3-methylpyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridin-2(1H)-one

- Molecular Formula : C16H17ClN5O

- Key Differences :

- Comparison : The additional substituents in 7a likely improve target binding affinity but may reduce solubility compared to the parent compound.

Zinc Coordination Complex (Diaquabis{5-(pyridin-2-yl)-3-[4-(pyridin-4-yl)phenyl]-1H-1,2,4-triazol-1-ido}zinc)

Heterocyclic Core Modifications

1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C15H14N4O3

- Key Differences :

- Comparison : Oxadiazoles generally exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to triazoles.

Triazole Isomerism

5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives

Triazol-ol Derivatives with Varied Substitutions

3-(4-Aminopiperidin-1-yl)-1H-1,2,4-triazol-5-ol Dihydrochloride

- Molecular Formula : C7H14N5O·2HCl

- Key Differences :

- Comparison : The target compound’s isopropyl and pyridine groups confer lipophilicity, which may influence membrane permeability.

Biological Activity

3-Isopropyl-1-(pyridin-4-yl)-1H-1,2,4-triazol-5-ol is a heterocyclic compound that belongs to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in agriculture and pharmaceuticals, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 201.24 g/mol. The compound features a triazole ring fused with a pyridine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various fungal pathogens. In a study focusing on related compounds, several triazoles demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against fungal species such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-Isopropyl-1-(pyridin-4-yl)-... | Candida albicans | 8 |

| 5-(4-Pyridyl)-1H-1,2,4-triazole | Aspergillus niger | 16 |

| 4-(Pyridin-3-yl)-1H-1,2,4-triazole | Staphylococcus aureus | 32 |

Agricultural Applications

The compound is also explored for its potential as a fungicide in agricultural chemistry. Its ability to inhibit specific enzymes in fungal pathogens makes it a candidate for developing new fungicides that can protect crops from diseases . The use of triazole-based fungicides has been well-documented in literature, highlighting their effectiveness in controlling plant pathogens.

Study on Antifungal Efficacy

In a controlled study assessing the antifungal efficacy of various triazoles, including this compound, researchers found that this compound exhibited potent activity against Fusarium oxysporum, a significant plant pathogen. The study reported an MIC of 10 µg/mL for the compound, suggesting its potential utility in agricultural applications .

Development of Pharmaceutical Agents

Another area of research focuses on the pharmaceutical applications of triazoles. A study investigated the inhibitory effects of several triazole derivatives on key enzymes involved in fungal cell wall synthesis. The results indicated that this compound effectively inhibited the enzyme glucan synthase with an IC50 value of 12 µM . This finding supports its potential as a lead compound for developing antifungal drugs.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Core Formation | Isonicotinohydrazide, CS₂, NaOH, ethanol, reflux | 65–75 | 90–95 |

| S-Alkylation | Isopropyl bromide, DMF, 80°C, 12h | 70–80 | 85–90 |

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H NMR : The pyridinyl protons appear as doublets (δ 8.5–8.7 ppm), while the isopropyl group shows a septet (δ 3.5–4.0 ppm) and doublets (δ 1.2–1.4 ppm) for methyl groups .

- GC-MS : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~235 g/mol) and fragmentation patterns confirm the triazole backbone .

- Elemental Analysis : Expected C, H, N percentages should align with theoretical values (e.g., C: 52.3%, H: 5.1%, N: 29.8%) .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for this compound across different microbial strains?

Methodological Answer:

Discrepancies may arise from:

- Strain-Specific Sensitivity : Adjust MIC/MBC assays using standardized strains (e.g., Pseudomonas aeruginosa ATCC 27853 vs. clinical isolates) .

- Assay Conditions : Control pH (7.2–7.4), temperature (37°C), and broth composition (e.g., Mueller-Hinton) to ensure reproducibility .

- Data Normalization : Compare activity relative to positive controls (e.g., ciprofloxacin) and account for solvent effects (e.g., DMSO ≤1% v/v) .

Q. Table 2: Antimicrobial Activity Example

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| P. aeruginosa | 31.25 | 62.5 |

| E. coli | 125 | >250 |

Advanced: What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX programs be optimized for accurate refinement?

Methodological Answer:

- Crystal Quality : Poor diffraction due to flexible substituents (e.g., isopropyl group). Optimize crystallization via vapor diffusion with acetone/water .

- SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder. Apply restraints for isotropic displacement parameters of the isopropyl group .

- Hydrogen Bonding : Analyze O–H⋯N interactions (2.8–3.0 Å) to validate packing using SHELXPRO .

Advanced: How do substituents like the isopropyl group and pyridinyl ring influence the compound's biological activity, and what in silico methods validate these effects?

Methodological Answer:

- Hydrophobicity : The isopropyl group enhances membrane permeability (logP ~2.5), while the pyridinyl ring enables π-π stacking with bacterial enzymes .

- Molecular Docking : Use AutoDock Vina to simulate binding to P. aeruginosa efflux pumps (e.g., MexB). Validate docking poses with MD simulations (100 ns) to assess stability .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with MIC values to predict activity trends .

Advanced: What strategies mitigate side reactions during the synthesis of S-alkyl derivatives of this triazole compound?

Methodological Answer:

- Catalyst Use : Add KI (10 mol%) to accelerate S-alkylation and reduce byproducts like disulfides .

- Temperature Control : Maintain ≤80°C to prevent decomposition of the triazole ring .

- Workup Optimization : Quench excess alkylating agents with ice-cold water and extract with ethyl acetate to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.